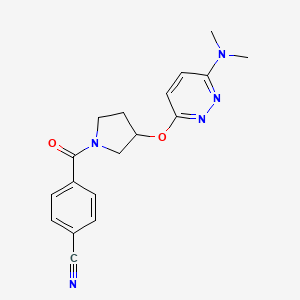
2,5-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound with significant importance in various scientific research fields. This benzamide derivative combines elements like chlorine, nitrogen, sulfur, and benzamide, resulting in unique chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves the following key steps:
Starting Materials: : The process begins with the appropriate benzamide derivative and thiadiazole precursors.
Reaction Conditions: : Reactions are often conducted under controlled temperatures, with the presence of catalysts to facilitate the process.
Industrial Production Methods
On an industrial scale, the production methods might include:
Large-Scale Reactors: : Utilization of reactors capable of handling the required chemical reactions in bulk quantities.
Automated Processes: : Incorporation of automation to ensure consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is known to undergo various reactions, such as:
Oxidation: : It can be oxidized under specific conditions, often leading to changes in the functional groups.
Reduction: : Selective reduction reactions can modify specific parts of the molecule.
Substitution: : Halogen atoms, such as chlorine, can be substituted with other functional groups.
Common Reagents and Conditions
Typical reagents and conditions include:
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Catalysts and Solvents: : Various catalysts and solvents are used to optimize reaction conditions.
Major Products Formed
The major products formed from these reactions are often derivatives of the original compound, with altered chemical properties depending on the reaction type.
Applications De Recherche Scientifique
2,5-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide has a wide range of applications, including:
Chemistry: : Used as an intermediate in the synthesis of other complex molecules.
Biology: : Employed in studies related to molecular interactions and mechanisms of biological processes.
Medicine: : Investigated for potential therapeutic effects and used in drug design.
Industry: : Applied in the development of advanced materials and chemical products.
Mécanisme D'action
The compound exerts its effects through specific interactions at the molecular level:
Molecular Targets: : It may target enzymes, receptors, or other biomolecules.
Pathways Involved: : The pathways can vary, including inhibition or activation of certain biological processes.
Comparaison Avec Des Composés Similaires
When compared with other similar compounds, 2,5-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique structure and properties:
Similar Compounds: : Examples include other benzamide derivatives and thiadiazole compounds.
Uniqueness: : Its specific combination of elements and functional groups provides distinctive reactivity and applications.
Propriétés
IUPAC Name |
2,5-dichloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS2/c1-17-10-15-14-9(18-10)13-8(16)6-4-5(11)2-3-7(6)12/h2-4H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWWONBCIROBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2896518.png)
![8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896519.png)

![N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide](/img/structure/B2896523.png)
![Methyl 2-[(5,6-dichloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2896524.png)



![6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B2896530.png)


![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2896534.png)
